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Compound of Interest

Compound Name: Diisopropyl terephthalate

Cat. No.: B1594509 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Diisopropyl
terephthalate, a significant compound in materials science and chemical research. This

document is intended for researchers, scientists, and professionals in drug development,

offering detailed insights into its structural characterization through Fourier Transform Infrared

(FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure
Diisopropyl terephthalate is the diester of terephthalic acid and isopropanol. Its chemical

structure consists of a central benzene ring substituted at the 1 and 4 positions with isopropyl

ester groups. This para-substitution pattern is a key feature influencing its spectroscopic

properties.

Spectroscopic Data
The following sections present the FTIR and NMR spectroscopic data for Diisopropyl
terephthalate, summarized in tabular format for clarity and ease of comparison.

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.

The FTIR spectrum of Diisopropyl terephthalate is characterized by strong absorptions

corresponding to the carbonyl group of the ester and the C-O bonds, as well as vibrations from

the aromatic ring and the isopropyl groups.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1594509?utm_src=pdf-interest
https://www.benchchem.com/product/b1594509?utm_src=pdf-body
https://www.benchchem.com/product/b1594509?utm_src=pdf-body
https://www.benchchem.com/product/b1594509?utm_src=pdf-body
https://www.benchchem.com/product/b1594509?utm_src=pdf-body
https://www.benchchem.com/product/b1594509?utm_src=pdf-body
https://www.benchchem.com/product/b1594509?utm_src=pdf-body
https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three
https://www.spectroscopyonline.com/view/infrared-spectroscopy-of-polymers-viii-polyesters-and-the-rule-of-three
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~1721 Strong C=O stretch of the ester

~1245 Strong C-C-O asymmetric stretch

~1100 Strong O-C-C symmetric stretch

~2800-3000 Medium C-H stretch (aliphatic)

~1509, ~1574 Medium-Weak C=C stretch (aromatic ring)

~781 Medium
C-H out-of-plane bend (para-

substituted ring)

Note: The exact peak positions may vary slightly depending on the sample preparation and the

spectrometer.[2][3][4]

NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

The ¹H NMR spectrum of Diisopropyl terephthalate is relatively simple due to the molecule's

symmetry. It typically shows three distinct signals corresponding to the aromatic protons, the

methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 Singlet 4H
Aromatic protons (H-

2, H-3, H-5, H-6)

~5.2 Septet 2H
Methine protons of

isopropyl groups

~1.3 Doublet 12H
Methyl protons of

isopropyl groups

Note: The solvent used for NMR analysis can slightly affect the chemical shifts.
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The ¹³C NMR spectrum provides information on the different carbon environments in

Diisopropyl terephthalate. Due to symmetry, fewer signals are observed than the total

number of carbon atoms.

Chemical Shift (δ, ppm) Assignment

~165 Carbonyl carbon (C=O)

~134 Aromatic carbon (quaternary, C-1, C-4)

~129 Aromatic carbon (CH, C-2, C-3, C-5, C-6)

~69 Methine carbon of isopropyl group (CH)

~22 Methyl carbons of isopropyl group (CH₃)

Note: Predicted spectra and data from similar compounds suggest these approximate chemical

shifts.[5][6]

Experimental Protocols
Detailed methodologies are crucial for reproducing spectroscopic data. The following are

generalized protocols for obtaining FTIR and NMR spectra of Diisopropyl terephthalate.

Sample Preparation: For solid samples like Diisopropyl terephthalate, a small amount of

the finely ground powder is placed directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.[7] Alternatively, a KBr pellet can be prepared by mixing the

sample with potassium bromide and pressing it into a thin disk.

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

account for atmospheric and instrumental interferences.[7]

Sample Spectrum: The prepared sample is placed in the spectrometer's sample

compartment, and the spectrum is acquired.[7]

Data Processing: The resulting interferogram is Fourier-transformed to produce the final

infrared spectrum. Baseline correction and other processing may be applied.
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Sample Preparation: A small amount of Diisopropyl terephthalate (typically 5-20 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8] The choice of

solvent is critical as it should not contain protons that would interfere with the sample's

signals.[8]

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and

the magnetic field is shimmed to ensure homogeneity.

Spectrum Acquisition: The appropriate NMR experiment (¹H or ¹³C) is selected, and the data

is acquired.[9] This involves applying a series of radiofrequency pulses and recording the

resulting free induction decay (FID).

Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum.[10] Phase

correction, baseline correction, and integration are performed to yield the final spectrum.

Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the

logical relationship between the structure of Diisopropyl terephthalate and its spectroscopic

signals.
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Chemical Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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